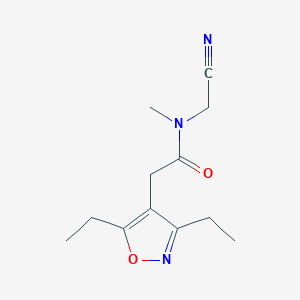

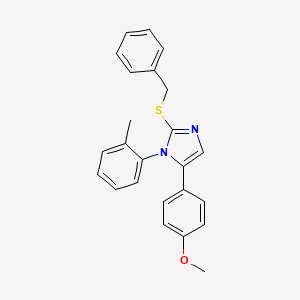

3-(4-Chlorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is part of research efforts aimed at discovering new chemical entities with potential therapeutic applications. It belongs to the class of compounds characterized by the presence of a pyridazine core, which is modified with chlorophenyl and pyridinylsulfonyl piperazine substituents. This structural motif is of interest due to its pharmacological potentials.

Synthesis Analysis

The synthesis of compounds based on the pyridazine core, including those substituted with aryl/heteroarylsulfonyl piperazine, is typically achieved through multi-step synthetic pathways. These processes involve high-throughput screening campaigns to identify potent chemical entities, followed by structure-activity relationship (SAR) studies to optimize their properties (Bender et al., 2017).

Molecular Structure Analysis

Studies on the crystal structures of related compounds provide insights into their molecular configurations. For instance, the analysis of compounds with similar structural features revealed the orientation and conformation of the piperazine and phenyl rings, highlighting the significance of molecular geometry in their biological activities (Georges et al., 1989).

Chemical Reactions and Properties

Chemical properties of the pyridazine derivatives are often explored through their reactivity with various reagents. For example, the reactivity of chloropyridazine derivatives with thiourea, leading to the formation of thieno[2,3-c]pyridazines, demonstrates the versatility of the pyridazine ring in undergoing nucleophilic substitution and cycloaddition reactions to yield novel heterocyclic compounds (Gaby et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under various conditions. For instance, the crystal structure analysis of a related compound revealed the chair conformation of the piperazine ring and planarity of the chloropyridazine and trifluoromethylphenyl rings, providing insights into their stability and intermolecular interactions (Arslan et al., 2010).

Scientific Research Applications

Antidiabetic Potential

A study synthesized and evaluated a family of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications. These compounds, including those similar to 3-(4-Chlorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine, were tested for their Dipeptidyl peptidase-4 (DPP-4) inhibition capabilities and insulinotropic activities. The compounds showed significant inhibition potential and insulinotropic activity, indicating their promise as anti-diabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antidepressant Effects

Another study explored the antidepressant effects of pyridazine derivatives, including compounds structurally related to 3-(4-Chlorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine. The research utilized classical psychopharmacological tests in mice to assess the potential antidepressant properties of these compounds (Rubat, Coudert, Bastide, & Tronche, 1995).

Anticonvulsant and Structural Properties

Studies on anticonvulsant compounds related to the 3-(4-Chlorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine have been conducted, examining their crystal structures and electronic properties. These investigations provide insights into the structural characteristics that contribute to their anticonvulsant activity (Georges, Vercauteren, Evrard, & Durant, 1989).

Anticancer and Antituberculosis Studies

A study focused on the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, closely related to the compound of interest. These derivatives demonstrated significant anticancer and antituberculosis activities in vitro, highlighting their therapeutic potential in these areas (Mallikarjuna, Padmashali, & Sandeep, 2014).

Heterocyclic System Synthesis and Biological Activities

Further research into the synthesis of heterocyclic systems incorporating pyridazine derivatives revealed potential biological activities, including antimicrobial effects. These studies contribute to understanding the diverse applications of compounds structurally similar to 3-(4-Chlorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine (Youssef et al., 2005).

properties

IUPAC Name |

3-(4-chlorophenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5O2S/c20-16-5-3-15(4-6-16)18-7-8-19(23-22-18)24-10-12-25(13-11-24)28(26,27)17-2-1-9-21-14-17/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNHGMQZZZMXCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2482149.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2482150.png)

![N-[4-[[4-[(4-acetamidophenyl)sulfonylamino]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2482151.png)

![2-(4-(3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2482158.png)

![3-(2,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482164.png)

![Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2482166.png)

![3-(hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2482168.png)